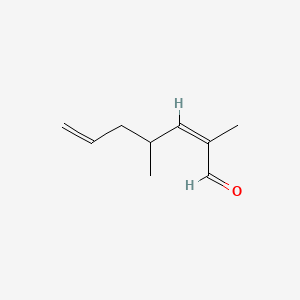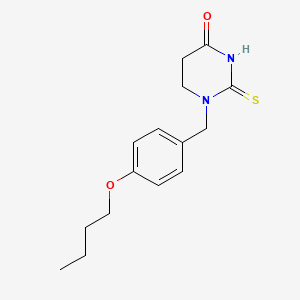
N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is an organic compound with the molecular formula C20H20N2. It is a derivative of phenylenediamine, characterized by the presence of phenyl and phenylethyl groups attached to the nitrogen atoms of the benzene-1,4-diamine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine can be synthesized through a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form the intermediate product. This intermediate is then subjected to further reaction conditions to yield the final compound .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s low ionization energy allows it to react with reactive oxygen species, such as ozone, faster than these species can react with other molecules . This property makes it an effective antioxidant and antiozonant, protecting materials like rubber from oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-1,4-phenylenediamine: A simpler derivative with similar antioxidant properties.
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubber.
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: A more complex derivative with enhanced stability and reactivity.
Uniqueness
N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylethyl groups, which enhance its reactivity and stability compared to simpler derivatives. This makes it particularly useful in applications requiring high-performance antioxidants and stabilizers.
Propriétés
Numéro CAS |
86579-44-4 |
|---|---|
Formule moléculaire |
C26H24N2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-N-phenyl-4-N-[4-(1-phenylethyl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20(21-8-4-2-5-9-21)22-12-14-24(15-13-22)28-26-18-16-25(17-19-26)27-23-10-6-3-7-11-23/h2-20,27-28H,1H3 |
Clé InChI |
PIYLSRIGTMZWFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


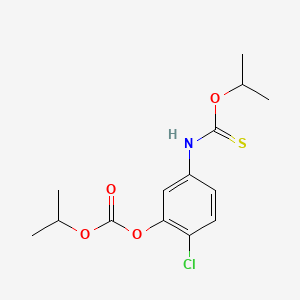

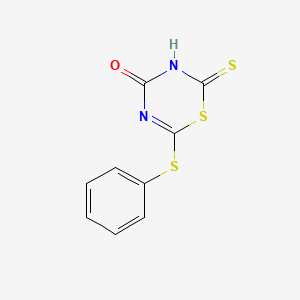

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)
![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)

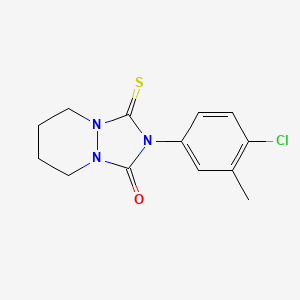
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
